OUL35
OUL35
OUL35 is an inhibitor of poly(ADP-ribose) polymerase 10 (PARP10; IC50 = 329 nM). It is selective for PARP10 over a panel of 15 PARP enzymes, including PARP4, PARP14, and PARP16 (IC50s = 22.6, 23.4, and 4.17 μM, respectively). OUL35 (10 μM) reverses inhibition of HeLa cell proliferation induced by PARP10 overexpression. It sensitizes HeLa cells to hydroxyurea, increasing hydroxyurea-induced inhibition of cell proliferation when used at a concentration of 5 μM.
OUL35, also known as NSC39047, is a small-molecule ARTD10 inhibitor. OUL35 has been shown to rescue cells from ARTD10-induced cell death.
OUL35, also known as NSC39047, is a small-molecule ARTD10 inhibitor. OUL35 has been shown to rescue cells from ARTD10-induced cell death.
Brand Name:
Vulcanchem
CAS No.:
6336-34-1
VCID:
VC0538321
InChI:
InChI=1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)
SMILES:
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N
Molecular Formula:
C14H12N2O3
Molecular Weight:
256.26 g/mol
OUL35
CAS No.: 6336-34-1
Cat. No.: VC0538321
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | OUL35 is an inhibitor of poly(ADP-ribose) polymerase 10 (PARP10; IC50 = 329 nM). It is selective for PARP10 over a panel of 15 PARP enzymes, including PARP4, PARP14, and PARP16 (IC50s = 22.6, 23.4, and 4.17 μM, respectively). OUL35 (10 μM) reverses inhibition of HeLa cell proliferation induced by PARP10 overexpression. It sensitizes HeLa cells to hydroxyurea, increasing hydroxyurea-induced inhibition of cell proliferation when used at a concentration of 5 μM. OUL35, also known as NSC39047, is a small-molecule ARTD10 inhibitor. OUL35 has been shown to rescue cells from ARTD10-induced cell death. |
|---|---|
| CAS No. | 6336-34-1 |
| Molecular Formula | C14H12N2O3 |
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | 4-(4-carbamoylphenoxy)benzamide |
| Standard InChI | InChI=1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) |
| Standard InChI Key | XZRCQWLPMXFGHE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N |
| Appearance | Solid powder |
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